

Commercial Sources and Application Notes for Research-Grade MOTS-c

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mots-c*

Cat. No.: *B10818963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for research-grade **MOTS-c**, a mitochondrial-derived peptide, and detailed application notes and protocols for its use in a research setting. **MOTS-c** has garnered significant interest for its role in regulating metabolic homeostasis, making it a key target for studies on aging, insulin resistance, and obesity.

Reputable Commercial Suppliers

Sourcing high-quality, research-grade **MOTS-c** is critical for reproducible and reliable experimental outcomes. Below is a summary of reputable commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the peptide.

Supplier	Purity	Available Quantities	Storage (Lyophilized)
Peptide Sciences	≥99% HPLC	5mg, 10mg	Store at ≤-18°C
Limitless Biotech	≥98% HPLC	5mg, 10mg	Store at ≤-18°C
BioEdge Research Labs	>99% HPLC	10mg	Store in a cool, dry place
Northline Labs	High Purity	-	Store in a cool, dry place
American Research Peptides	99%	5mg, 10mg	-
Verified Peptides	99%	20mg	-
Core Peptides	-	10mg	-
Pure Health Peptides	≥99% HPLC	-	-
Polaris Peptides	>99% HPLC-MS	10mg	Store -20°C dry
AminoVault	≥99%	-	-
Research Peptides Lab	≥99% HPLC	10mg, 20mg, 40mg	Store at -20°C in dry conditions
BiotechPeptides	-	10mg	-

Quality Control and Handling

Proper handling and storage of **MOTS-c** are paramount to maintain its stability and biological activity.

Reconstitution: For in vitro and in vivo experiments, lyophilized **MOTS-c** should be reconstituted with sterile, high-purity water, such as bacteriostatic water or HPLC-grade water. [1][2] To reconstitute, slowly inject the desired volume of solvent down the side of the vial to avoid foaming.[2][3] Gently swirl the vial to dissolve the peptide; do not shake vigorously.[2][3]

Storage of Reconstituted Peptide: Once reconstituted, **MOTS-c** solutions should be stored at 2-8°C and are stable for at least 30 days.[\[1\]](#) For longer-term storage, it is recommended to aliquot the solution and store it at -20°C or lower to avoid repeated freeze-thaw cycles.[\[1\]](#)

Quality Control Parameters: Researchers should ensure the supplier provides a certificate of analysis that includes:

- Purity: Determined by High-Performance Liquid Chromatography (HPLC), which should ideally be $\geq 98\%$.
- Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight (2174.6 g/mol).[\[4\]](#)
- Appearance: Should be a white lyophilized powder.
- Solubility: Should be soluble in water.

Application Notes: MOTS-c in Metabolic Research

MOTS-c is a key regulator of metabolic homeostasis, primarily through its activation of the AMP-activated protein kinase (AMPK) pathway.[\[5\]](#)[\[6\]](#)[\[7\]](#) Its effects have been observed in various models, from cell culture to *in vivo* studies in mice.

In Vitro Applications

Cell Lines: **MOTS-c** has been shown to be effective in a variety of cell lines, including:

- HEK293 cells: Used as a general model for studying cellular metabolism.[\[5\]](#)
- C2C12 myotubes: A model for skeletal muscle cells, a primary target of **MOTS-c**.[\[8\]](#)
- INS-1E and α TC-1 cells: Pancreatic beta and alpha cell lines, respectively, used to study the effects of **MOTS-c** on insulin and glucagon secretion.[\[9\]](#)

Recommended Concentrations: The optimal concentration of **MOTS-c** for *in vitro* experiments can vary depending on the cell line and the specific endpoint being measured. Based on published studies, a starting point for concentration ranges are:

- HEK293 cells: 10 μ M for 24 to 72 hours has been shown to alter cellular metabolism and gene expression.[5]
- C2C12 myotubes: 50 μ M for 48 hours has been used to prevent palmitic acid-induced atrophy.[8]
- INS-1E and α TC-1 cells: Concentrations as low as 10 nM have been shown to affect insulin and glucagon secretion after overnight incubation.[9]

In Vivo Applications

Animal Models: In vivo studies have primarily utilized mouse models to investigate the systemic effects of **MOTS-c** on metabolism.

Administration and Dosage: Intraperitoneal (IP) injection is a common route of administration for **MOTS-c** in mice.[10] Effective dosages have been reported in the following ranges:

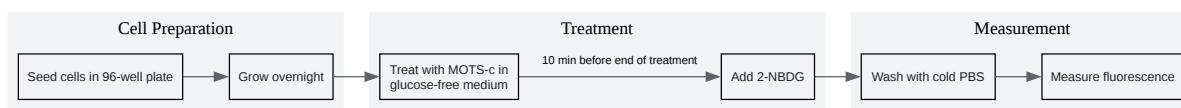
- 0.5 mg/kg/day: This dosage, administered via IP injection, has been shown to prevent high-fat diet-induced obesity and insulin resistance in mice.[5]
- 15 mg/kg/day: This higher dosage, also administered via IP injection, improved physical performance in mice of various ages.[10]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG

This protocol describes how to measure glucose uptake in cultured cells treated with **MOTS-c** using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:


- Cultured cells (e.g., C2C12 myotubes)
- **MOTS-c** peptide, reconstituted

- Glucose-free culture medium
- 2-NBDG solution (100-200 µg/ml in glucose-free medium)[11]
- Phosphate-Buffered Saline (PBS)
- Cell imaging system or fluorescence plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow overnight.[11]
- **MOTS-c** Treatment: Treat the cells with the desired concentration of **MOTS-c** in glucose-free culture medium for the desired duration. Include a vehicle control group.
- 2-NBDG Incubation: Ten minutes before the end of the **MOTS-c** treatment, add 2-NBDG to a final concentration of 100-200 µg/ml.[11] The optimal incubation time with 2-NBDG may need to be determined empirically for each cell line.[11]
- Washing: After incubation, wash the cells twice with cold PBS to remove extracellular 2-NBDG.[12]
- Analysis: Measure the fluorescence of the cells using a fluorescence microscope or a plate reader with filters appropriate for fluorescein (excitation/emission \approx 485/535 nm).[11]

Experimental Workflow for Glucose Uptake Assay

[Click to download full resolution via product page](#)

Workflow for in vitro glucose uptake assay.

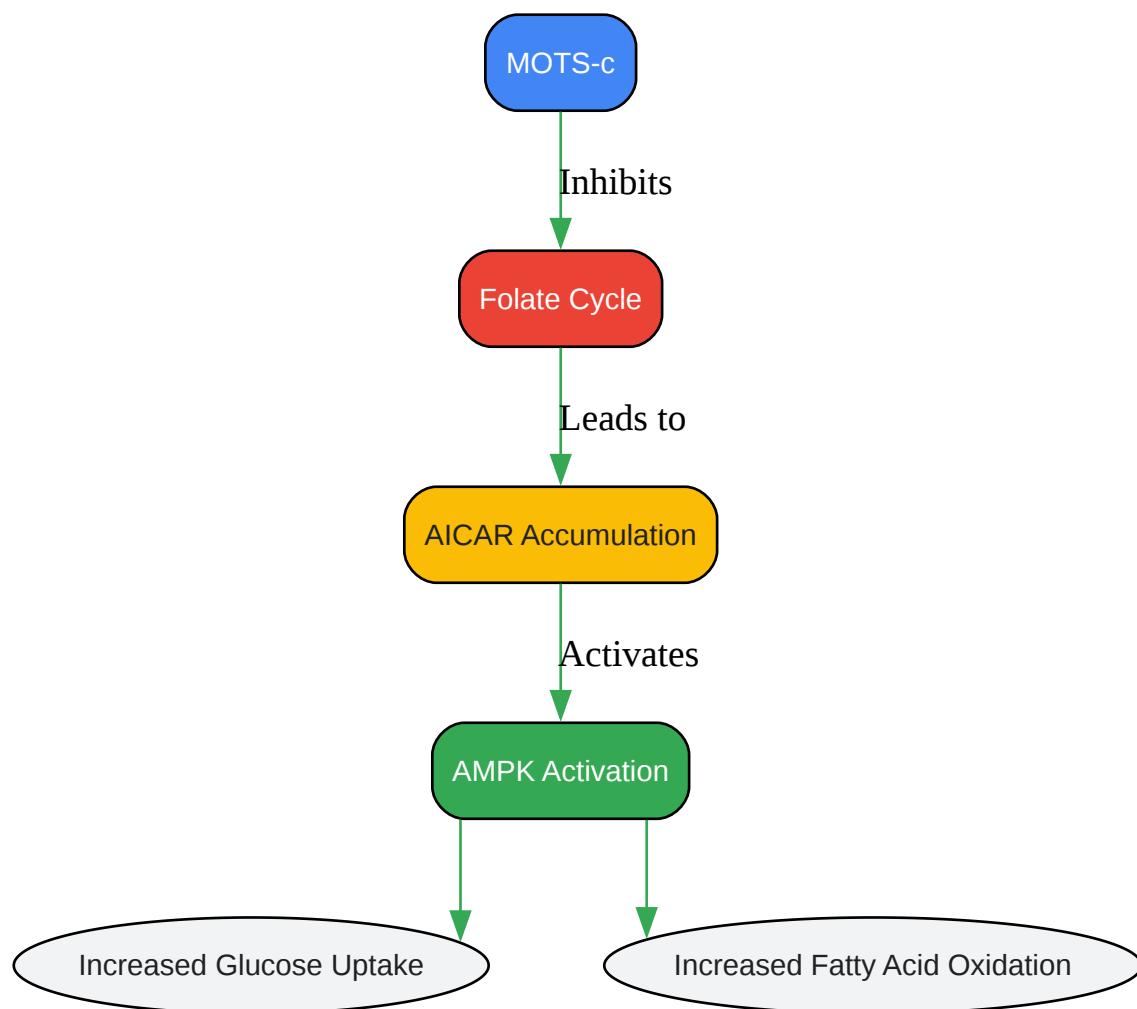
Protocol 2: Western Blot for AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK), a key indicator of **MOTS-c** activity, by Western blot.

Materials:

- Cultured cells treated with **MOTS-c**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:


- Cell Lysis: After **MOTS-c** treatment, wash cells with cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Signaling Pathway

MOTS-c exerts its metabolic effects primarily through the activation of the AMPK signaling pathway. This is initiated by **MOTS-c**'s inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).^{[5][6]} AICAR then activates AMPK, setting off a cascade of downstream effects that promote glucose uptake and fatty acid oxidation.^{[5][6]}

MOTS-c Signaling Pathway Diagram

[Click to download full resolution via product page](#)

MOTS-c activates AMPK via the folate cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptideinitiative.com [peptideinitiative.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. peptideprotocol.info [peptideprotocol.info]

- 4. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide MOTS-c in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-dmj.org [e-dmj.org]
- 8. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- To cite this document: BenchChem. [Commercial Sources and Application Notes for Research-Grade MOTS-c]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10818963#commercial-sources-for-research-grade-mots-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com